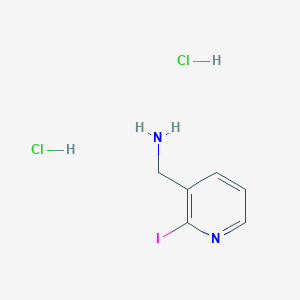

(2-Iodopyridin-3-yl)methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Iodopyridin-3-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2551117-06-5 . It is a powder in physical form and has a molecular weight of 306.96 .

Molecular Structure Analysis

The molecular formula of “(2-Iodopyridin-3-yl)methanamine;dihydrochloride” is C6H9Cl2IN2. The molecular weight is 306.96 .Scientific Research Applications

Catalysis and Polymerization

- Zinc Complexes as Pre-catalysts for Polylactide Synthesis : Dichlorozinc complexes containing iminopyridine ligands have been synthesized and characterized, showing efficiency in initiating the ring-opening polymerization of rac-lactide. These complexes demonstrate a preference for heterotactic polylactide, indicating potential applications in biodegradable polymer production (Kwon, Nayab, & Jeong, 2015).

Coordination Chemistry

- Synthesis and Application of 2,6-bis(pyrazolyl)pyridines : The coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine has been explored for over 15 years, highlighting their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Organic Synthesis

- Synthesis of Novel Azetidine Derivatives : Research has led to the synthesis of novel compounds like (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which have been evaluated for antibacterial and antifungal activities. This illustrates the potential of using such derivatives in drug discovery and development (Rao, Prasad, & Rao, 2013).

Electro-Optic Materials

- Development of Pyrrole-Based Donor-Acceptor Chromophores : The synthesis of diethanolaminomethyl-functionalized derivatives has been described for the creation of nonlinear optical/electro-optic materials. Such developments underscore the importance of this chemical scaffold in advancing materials science for optical applications (Facchetti et al., 2003).

Metalloorganic Chemistry

- Ruthenium Complexes for Asymmetric Catalysis : The formation of ruthenium cis-dichloro complexes with chiral diphosphane and aminopyridine ligands demonstrates a highly efficient and selective catalyst system for the asymmetric transfer hydrogenation of ketones. This work highlights the compound's relevance in synthesizing chiral molecules (Baratta et al., 2007).

properties

IUPAC Name |

(2-iodopyridin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWUPJFKSWOUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2687708.png)

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2687718.png)

![2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2687719.png)

![3-(4-chlorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2687722.png)

![Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2687724.png)

![3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2687725.png)

![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2687727.png)